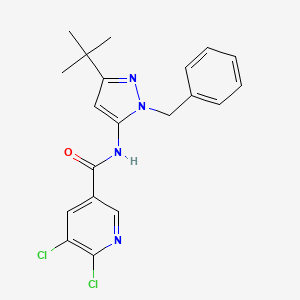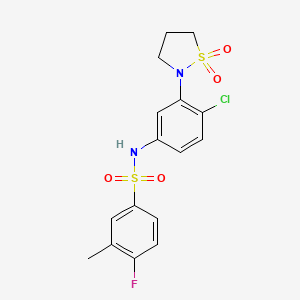![molecular formula C15H18F3NO4S B2421054 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1902896-18-7](/img/structure/B2421054.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in organic solvents and water. The compound is commonly referred to as OTS964 and has been used in a wide range of research areas, including cancer treatment, neuroscience, and drug discovery.
Mécanisme D'action
OTS964 acts as an inhibitor of the PKB/Akt pathway by binding to the active site of the protein kinase. This prevents the phosphorylation of downstream targets involved in cell survival and proliferation. OTS964 has been shown to be selective for PKB/Akt and does not affect other kinases in the same family.
Biochemical and Physiological Effects:
OTS964 has been shown to induce apoptosis in cancer cells through the inhibition of the PKB/Akt pathway. It has also been shown to reduce tumor growth in animal models. Additionally, OTS964 has been shown to have an effect on the immune system by increasing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
OTS964 has several advantages for use in lab experiments. It is a highly selective inhibitor of the PKB/Akt pathway and has shown promising results in reducing tumor growth. However, OTS964 has limitations as well. It is a relatively new compound and its long-term effects on cells and organisms are not well understood. Additionally, the compound has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving OTS964. One area of focus is the development of more potent inhibitors of the PKB/Akt pathway. Additionally, researchers are exploring the use of OTS964 in combination with other drugs to enhance its effectiveness. Another area of research is the development of new drug delivery methods to improve the solubility and bioavailability of OTS964. Finally, researchers are studying the potential use of OTS964 in other diseases, such as neurodegenerative disorders and autoimmune diseases.
Méthodes De Synthèse
The synthesis of OTS964 involves a series of chemical reactions. The starting material is 2-(trifluoromethyl)benzenesulfonyl chloride, which is reacted with octahydrobenzo[b][1,4]dioxin-6-amine in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield OTS964. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
OTS964 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of the protein kinase B (PKB/Akt) pathway, which is involved in cell survival and proliferation. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells. OTS964 has been tested in various cancer cell lines and has shown promising results in reducing tumor growth.
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S/c16-15(17,18)11-3-1-2-4-14(11)24(20,21)19-10-5-6-12-13(9-10)23-8-7-22-12/h1-4,10,12-13,19H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTKGMFCQFHSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C3=CC=CC=C3C(F)(F)F)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea](/img/structure/B2420971.png)


![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2420975.png)
![7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2420976.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420977.png)
![2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2420979.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2420981.png)
![2-hydroxy-N-(1-hydroxybutan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2420982.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2420985.png)


![[(2S,3R)-3-Methyloxolan-2-yl]methanol](/img/structure/B2420989.png)
![(E)-3-(but-2-enamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2420990.png)